2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a piperidin-3-yloxy group at position 4. The piperidine ring is further functionalized with a pyridine-3-carbonyl moiety. This structure combines pyridine and pyrimidine pharmacophores, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-8-6-15(19-12)22-14-5-3-9-20(11-14)16(21)13-4-2-7-17-10-13/h2,4,6-8,10,14H,3,5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQDEJYEQNSUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling of the Pyridine-3-carbonyl Group: The pyridine-3-carbonyl group can be introduced through an acylation reaction using pyridine-3-carbonyl chloride and a base such as triethylamine.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine and piperidine rings, typically achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving pyrimidine and piperidine derivatives.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
In contrast, analogs like the 2-(methylsulfanyl)pyridine variant () incorporate a sulfur atom, which may improve lipophilicity and membrane permeability . Bulky groups (e.g., tert-butyldimethylsilyl in ) are often used to protect reactive hydroxyl groups during synthesis, but they may reduce metabolic stability in vivo .
Molecular Weight and Pharmacokinetics :
- The target compound (MW 341.37 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol). Its analog with a fused pyrazolopyrimidine core (MW 633.66 g/mol) exceeds this range, likely limiting its oral bioavailability .
Bioactivity Trends :
- Pyridine-piperidine-pyrimidine hybrids (e.g., the target compound) are structurally analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), where the pyrimidine core acts as a hinge-binding motif. The pyridine-3-carbonyl group could mimic ATP’s adenine ring in such interactions .
- Compounds with pivalamide or silyl ether groups () are often intermediates in prodrug synthesis but may lack intrinsic activity without further modification .
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its analogs, such as nucleophilic substitution on pyrimidine or coupling reactions involving piperidine intermediates.
- Biological Data : While structural analogs like the pyrazolopyrimidine derivative () have documented in vitro activity, specific data for the target compound (e.g., IC₅₀ values, selectivity) remain unreported in open-source literature .
Biological Activity
2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a piperidine moiety and a pyridine carbonyl group. Its molecular formula is , and it exhibits unique properties due to the presence of these heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.38 g/mol |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases, which are critical in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
- G-Protein Coupled Receptors (GPCRs) : The interaction with GPCRs may modulate neurotransmitter release, impacting conditions such as anxiety and depression.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound in various cancer cell lines:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Results : The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in A431 cells at concentrations as low as 10 µM.
Case Study: In Vivo Efficacy
In an animal model study, the efficacy of the compound was evaluated using xenograft models:
- Model : A431 xenograft in nude mice.
- Treatment : Mice were treated with 50 mg/kg of the compound daily for four weeks.
- Outcome : Tumor growth was significantly reduced compared to control groups, indicating potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine | Piperidine derivative | Antidepressant activity |
| Imidazo[1,2-a]pyridin-3-yl-acetic acids | Pyridine derivative | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
